L-Menthyl acetate

Description

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-ADEWGFFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041817, DTXSID7051472 | |

| Record name | dl-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2623-23-6, 89-48-5 | |

| Record name | (-)-Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Menthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8C5F4H1OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF3LEI45OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Menthyl acetate chemical properties and structure

An In-depth Technical Guide to L-Menthyl Acetate (B1210297): Chemical Properties and Structure

Introduction

L-Menthyl acetate is a naturally occurring monoterpene ester that is a significant contributor to the characteristic aroma and flavor of peppermint oil (Mentha piperita), in which it constitutes 3-5% of the volatile oil.[1] Recognized for its fresh, minty, and slightly fruity-rosy odor, it is milder and less pungent than its precursor, L-menthol.[2][3] This compound is widely utilized in the flavor, fragrance, cosmetics, and pharmaceutical industries for its cooling, refreshing properties and pleasant aroma.[4] In pharmaceutical applications, this compound and its derivatives have been explored as penetration enhancers to improve the skin permeation of various drugs.[3] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various industrial and research settings, dictating its behavior in different matrices and its handling and storage requirements.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [1][5][6] |

| Molecular Weight | 198.30 g/mol | [1][7] |

| Appearance | Colorless liquid | [8] |

| Odor | Fresh, minty, herbaceous | [2][3][5] |

| Boiling Point | 229-230 °C | [1][2][3] |

| Density | 0.92 g/mL at 25 °C | [1][2][3] |

| Refractive Index | n20/D 1.447 | [2][3] |

| Optical Activity | [α]20/D −73° to -79.42° | [8] |

| Flash Point | 77 °C (171 °F) | [1] |

| Solubility | Slightly soluble in water; miscible with alcohol and ether. | [8] |

| LogP | 4.21 | [9] |

Chemical Structure

This compound is the acetate ester of L-menthol. The stereochemistry of the parent alcohol dictates the specific spatial arrangement of the molecule. Its structure features a cyclohexane (B81311) ring with three chiral centers, leading to the specific stereoisomer known as (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate.

Key Identifiers:

-

IUPAC Name: [(1R,2S,5R)-5-methyl-2-propan-2-yl]cyclohexyl acetate[7]

-

Systematic IUPAC Name: (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate[1]

-

CAS Number: 2623-23-6[1]

-

FEMA Number: 2668[9]

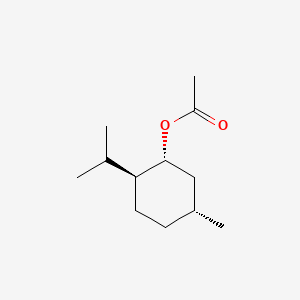

Caption: 2D structure of (1R,2S,5R)-L-Menthyl acetate.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of L-menthol. The choice of acetylating agent can influence reaction efficiency and conditions. Acetyl chloride and acetic anhydride (B1165640) are common reagents.[10]

Method 1: Esterification using Acetic Anhydride [10][11]

This protocol is a common laboratory method for producing this compound.

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 8.0 g of L-menthol with 9.0 mL of acetic anhydride.

-

Catalyst Addition: Carefully add 20 drops of concentrated sulfuric acid (H₂SO₄) to the mixture as a catalyst.

-

Reaction: Heat the mixture in a warm water bath to 60 °C and maintain reflux for 90 minutes.[11] The reaction progress can be monitored using thin-layer chromatography (TLC).[10][11]

-

Work-up and Quenching: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 20 mL of distilled water and 20 mL of a 5% sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Shake the funnel until CO₂ evolution ceases.[10]

-

Extraction: The organic layer containing the this compound is separated.

-

Purification: The crude product can be further purified by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and subsequent distillation to yield the pure ester.[12]

References

- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]

- 2. This compound | 16409-45-3 [chemicalbook.com]

- 3. This compound | 2623-23-6 [chemicalbook.com]

- 4. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. galbora.com [galbora.com]

- 6. Menthyl acetate [webbook.nist.gov]

- 7. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]

Physicochemical Characteristics of L-Menthyl Acetate: A Technical Guide

Introduction

L-Menthyl acetate (B1210297) (CAS No: 2623-23-6) is the acetate ester of L-menthol, a naturally occurring monoterpene found prominently in peppermint oil and other mint species.[1][2] It is widely recognized for its characteristic fresh, minty, and fruity aroma.[2] This versatile compound sees extensive use in the flavor and fragrance industries, imparting a refreshing taste and scent to a variety of products, including cosmetics, personal care items, and foodstuffs.[3] Furthermore, in the pharmaceutical sector, L-Menthyl acetate is explored as a penetration enhancer to improve the dermal absorption of various drugs.[2] This guide provides an in-depth overview of the core physicochemical characteristics of this compound, supported by experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

General Properties

This compound is a colorless liquid at room temperature with a distinct mint-like odor.[4] Its fundamental identifiers are crucial for its characterization and are summarized below.

Table 1: General and Identifier Properties of this compound

| Property | Value | References |

| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | [3] |

| Synonyms | (-)-Menthyl acetate, l-Menthol acetate | [3] |

| CAS Number | 2623-23-6 | [3] |

| Molecular Formula | C₁₂H₂₂O₂ | [2][3] |

| Molecular Weight | 198.30 g/mol | [3] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Mentholic, minty, herbal, fruity | [2] |

Physical and Chemical Constants

The quantitative physicochemical properties of this compound are critical for its application in various fields. These constants are summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions | References |

| Boiling Point | 227 - 230 °C | 760 mm Hg | [2][5][6] |

| Melting Point | < 25 °C | - | [2] |

| Density | 0.92 g/mL | at 25 °C | |

| 0.919 - 0.928 g/mL | at 20 °C | [5][6] | |

| Refractive Index (n_D) | 1.447 | at 20 °C | [2] |

| 1.445 - 1.448 | at 20 °C | [5] | |

| Specific Optical Rotation ([α]_D) | -73° | at 20 °C, neat | |

| -79.42° | at 20 °C | [6] | |

| -81° | at 20 °C, c=8 in Benzene | [2] | |

| Solubility in Water | 23.2 mg/L | at 20 °C | [2] |

| Slightly soluble / Insoluble | - | [1][4][6][7] | |

| Solubility in Organic Solvents | Miscible / Soluble | Alcohol, Ether | [1][4][6][7] |

| Flash Point | 92 °C | Closed Cup | [7] |

| Vapor Pressure | 0.071 mmHg | at 25 °C (est.) | [5] |

Spectral Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the arrangement of protons and carbon atoms.[3][6]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, notably a strong C=O stretching vibration for the ester group.[6][8][9]

-

Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which is useful for identification. The electron ionization (EI) mass spectrum shows characteristic fragments for the compound.[6][10][11]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below.

This protocol outlines the measurement of the specific rotation of this compound using a polarimeter.

Methodology:

-

Principle : Optically active substances rotate the plane of polarized light. The specific rotation is an intrinsic property and is calculated from the observed rotation using Biot's Law: [α] = α / (l * c) , where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.

-

Apparatus : Polarimeter, volumetric flasks, analytical balance, polarimeter cell (typically 1 dm).

-

Procedure :

-

Sample Preparation : Accurately weigh a quantity of this compound and dissolve it in a suitable solvent (e.g., ethanol (B145695) or benzene) in a volumetric flask to a known concentration (c).

-

Instrument Calibration : Turn on the polarimeter and allow the light source (typically a sodium D-line lamp, 589 nm) to stabilize. Fill the polarimeter cell with the pure solvent, ensure no air bubbles are present, and place it in the instrument. Adjust the analyzer until the field of view is at its minimum intensity and set this reading to zero.

-

Measurement : Empty the cell, rinse it with the sample solution, and then fill it with the sample solution, again avoiding air bubbles. Place the cell in the polarimeter and measure the observed angle of rotation (α). Note the temperature.

-

Calculation : Use the recorded α, the known path length (l), and concentration (c) to calculate the specific rotation [α].

-

This protocol describes a general method for assessing the purity of a this compound sample.

Methodology:

-

Principle : Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) generates a signal proportional to the amount of organic analyte, allowing for quantification.[12] Purity is often determined by area percent normalization.[13]

-

Apparatus : Gas chromatograph with a Flame Ionization Detector (FID), appropriate capillary column (e.g., a polar column like HP-INNOWax), autosampler or manual syringe, data acquisition system.[14]

-

Procedure :

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1% w/v) in a high-purity volatile solvent like hexane (B92381) or ethanol.

-

Instrumental Conditions (Typical) :

-

Injector : Split/splitless inlet, 250 °C, split ratio 50:1.

-

Carrier Gas : Helium or Nitrogen at a constant flow rate.

-

Oven Program : Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 220 °C) and hold.

-

Detector (FID) : 270 °C.

-

-

Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample. Record the resulting chromatogram.

-

Data Analysis : Integrate the area of all peaks in the chromatogram, excluding the solvent peak. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.[13]

-

-

Principle : The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed in that substance. It is a characteristic constant that depends on temperature and the wavelength of light.[15]

-

Apparatus : Abbe refractometer, constant temperature water bath, light source (sodium D-line), dropper.

-

Procedure :

-

Calibration : Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D at 20°C ≈ 1.3330). Circulate water from the bath through the refractometer to maintain a constant temperature (e.g., 20 °C).[16][17]

-

Measurement : Open the prisms of the refractometer and clean them with a soft tissue and ethanol. Apply a few drops of the this compound sample onto the lower prism and close it firmly.[18]

-

Reading : Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs. If color fringing is observed, adjust the compensator to remove it. Read the refractive index from the scale.[19]

-

-

Principle : Density is the mass of a substance per unit volume (g/cm³ or g/mL). A pycnometer is a flask with a precisely known volume used for accurate density measurements of liquids.[20][21]

-

Apparatus : Pycnometer (with capillary stopper), analytical balance, constant temperature water bath.

-

Procedure :

-

Mass of Empty Pycnometer : Thoroughly clean and dry the pycnometer and its stopper, then accurately weigh it (m₁).[22]

-

Mass of Pycnometer with Water : Fill the pycnometer with distilled water, insert the stopper (excess water will exit through the capillary), and equilibrate in a water bath at a specific temperature (e.g., 20 °C). Dry the exterior and weigh it (m₂).[22][23]

-

Mass of Pycnometer with Sample : Empty and dry the pycnometer, then fill it with this compound. Equilibrate to the same temperature, dry the exterior, and weigh it (m₃).[23]

-

Calculation :

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

-

-

Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[24][25]

-

Apparatus : Thiele tube or distillation apparatus, thermometer, heating mantle or oil bath.[24]

-

Procedure (Simple Distillation) :

-

Place a volume of this compound (e.g., 10 mL) in a small distillation flask with a few boiling chips.

-

Set up a simple distillation apparatus with a condenser and receiving flask.

-

Position a thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[26]

-

Heat the flask gently. The liquid will begin to boil and its vapor will rise and condense.[27]

-

The boiling point is the stable temperature reading on the thermometer when the vapor is continuously condensing and dripping into the condenser. Record the temperature range over which the liquid distills.[26]

-

References

- 1. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]

- 2. This compound CAS#: 2623-23-6 [m.chemicalbook.com]

- 3. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. laevo-menthyl acetate, 2623-23-6 [thegoodscentscompany.com]

- 6. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbull.com [chemicalbull.com]

- 8. Menthyl acetate [webbook.nist.gov]

- 9. This compound(16409-45-3) IR Spectrum [m.chemicalbook.com]

- 10. This compound(2623-23-6) MS spectrum [chemicalbook.com]

- 11. Menthyl acetate [webbook.nist.gov]

- 12. iiste.org [iiste.org]

- 13. m.youtube.com [m.youtube.com]

- 14. agilent.com [agilent.com]

- 15. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 17. home.uni-leipzig.de [home.uni-leipzig.de]

- 18. scribd.com [scribd.com]

- 19. davjalandhar.com [davjalandhar.com]

- 20. fpharm.uniba.sk [fpharm.uniba.sk]

- 21. fpharm.uniba.sk [fpharm.uniba.sk]

- 22. che.utah.edu [che.utah.edu]

- 23. scientificlabs.co.uk [scientificlabs.co.uk]

- 24. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 25. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. cdn.juniata.edu [cdn.juniata.edu]

Spectroscopic Data and Analysis of L-Menthyl Acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for L-Menthyl acetate (B1210297), a widely used compound in the flavor, fragrance, and pharmaceutical industries. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Introduction

L-Menthyl acetate, with the chemical formula C₁₂H₂₂O₂, is the ester formed from L-menthol and acetic acid. Its molecular weight is 198.30 g/mol . Accurate structural elucidation and purity assessment are critical for its application in various fields. This guide summarizes the key spectroscopic data that defines its chemical structure and facilitates its identification.

Quantitative Spectroscopic Data

The following sections present the core spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| 1 | 4.65 | ddd | 10.9, 10.9, 4.4 |

| 2 | 1.65 | m | - |

| 3ax | 1.05 | m | - |

| 3eq | 2.00 | m | - |

| 4ax | 0.99 | m | - |

| 4eq | 1.68 | m | - |

| 5 | 1.40 | m | - |

| 6 | 1.85 | m | - |

| 7 (CH₃) | 0.88 | d | 7.0 |

| 8 (CH) | 2.15 | m | - |

| 9 (CH₃) | 0.75 | d | 7.0 |

| 10 (CH₃) | 0.85 | d | 7.0 |

| 11 (CH₃-CO) | 2.03 | s | - |

Data sourced from peer-reviewed literature. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Atom Number | Chemical Shift (δ) ppm |

|---|---|

| 1 | 74.5 |

| 2 | 47.2 |

| 3 | 34.3 |

| 4 | 22.1 |

| 5 | 41.0 |

| 6 | 31.5 |

| 7 (CH₃) | 20.8 |

| 8 (CH) | 26.5 |

| 9 (CH₃) | 16.4 |

| 10 (CH₃) | 23.5 |

| 11 (C=O) | 170.8 |

| 12 (CH₃-CO) | 21.3 |

Data sourced from peer-reviewed literature and spectral databases. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the prominent ester functional group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2958 - 2872 | Strong | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1735 - 1740 | Strong | C=O Stretch | Ester |

| 1459 | Medium | C-H Bend | Alkane |

| 1370 | Medium | C-H Bend (gem-dimethyl) | Isopropyl Group |

| 1245 | Strong | C-O Stretch (acyl-oxy) | Ester |

| 1028 | Medium | C-O Stretch (alkyl-oxy)| Ester |

Data compiled from various spectral databases.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

| m/z (Mass/Charge) | Relative Intensity (%) | Probable Fragment Identity |

|---|---|---|

| 198 | Low | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M - C₂H₂O]⁺ |

| 138 | High | [M - CH₃COOH]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 43 | Base Peak (100%) | [CH₃CO]⁺ (Acetyl Cation) |

Data compiled from NIST and PubChem spectral databases.[1][5][6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS).

-

Filtration : To ensure magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Instrumentation : Place the capped and labeled NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition : The instrument is tuned to the appropriate nucleus (¹H or ¹³C). For ¹³C NMR, spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[9]

-

Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Background Spectrum : Clean the ATR crystal surface (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for absorptions from the atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application : Place a small drop of neat this compound directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.[10]

-

Sample Measurement : Lower the instrument's press arm to ensure good contact between the liquid sample and the crystal.[11]

-

Data Acquisition : Initiate the scan. The infrared beam passes through the crystal and reflects at the sample interface. An evanescent wave penetrates a small distance into the sample, where absorption occurs. The attenuated beam is then directed to the detector.

-

Cleaning : After the measurement, wipe the sample from the crystal using a soft, solvent-dampened cloth (e.g., Kimwipe with isopropanol).[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.

-

Injection : Inject a small volume (typically 1 µL) of the solution into the GC injection port, which is heated to ensure rapid vaporization of the sample.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity. The GC oven is typically programmed to ramp up in temperature to facilitate elution.[12]

-

Ionization (Electron Ionization - EI) : As compounds elute from the GC column, they enter the MS ion source. Here, they are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z, generating a mass spectrum for the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

Caption: Workflow for Spectroscopic Analysis and Structure Verification.

This guide serves as a centralized resource for the spectroscopic properties of this compound. The presented data and protocols are fundamental for quality control, research, and development activities involving this compound.

References

- 1. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(2623-23-6) IR Spectrum [m.chemicalbook.com]

- 3. This compound(16409-45-3) IR Spectrum [m.chemicalbook.com]

- 4. Menthyl acetate [webbook.nist.gov]

- 5. This compound(2623-23-6) MS spectrum [chemicalbook.com]

- 6. Menthyl acetate [webbook.nist.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 10. agilent.com [agilent.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. dem.ri.gov [dem.ri.gov]

A Technical Guide to the Synthesis of L-Menthyl Acetate from L-Menthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Menthyl acetate (B1210297), a key fragrance and flavor compound, is a chiral ester synthesized from L-menthol (B7771125). This technical guide provides an in-depth overview of the primary synthetic routes for its preparation, including chemical and enzymatic methods. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction mechanisms and workflows are presented to serve as a comprehensive resource for laboratory synthesis and process development.

Introduction

L-Menthyl acetate, the acetate ester of L-menthol, is a naturally occurring monoterpene found in peppermint oil, contributing to its characteristic aroma and flavor.[1][2][3] Its applications extend to the fragrance, food, and pharmaceutical industries, where it is used as a flavoring agent and in topical preparations.[2][4] While it can be obtained from natural sources, chemical synthesis from L-menthol offers a more controlled and scalable production method.[1][5] This guide details the prevalent methods for synthesizing this compound, focusing on Fischer esterification and enzymatic catalysis.

Chemical Synthesis of this compound

The chemical synthesis of this compound from L-menthol is most commonly achieved through esterification using various acetylating agents. The effectiveness of these agents typically follows the order: acetyl chloride > acetic anhydride (B1165640) > acetic acid.[1][5][6]

Fischer-Speier Esterification with Acetic Acid

Fischer-Speier esterification involves the reaction of an alcohol (L-menthol) with a carboxylic acid (acetic acid) in the presence of a strong acid catalyst, typically sulfuric acid or phosphoric acid.[7][8] The reaction is reversible and often requires an excess of one reactant or the removal of water to drive the equilibrium towards the product side.[9]

Reaction:

L-Menthol + Acetic Acid ⇌ this compound + Water

This protocol is adapted from a standard laboratory procedure.[1][5]

Materials:

-

L-Menthol (8.0 g)

-

Glacial Acetic Acid (~7 mL)

-

Concentrated Sulfuric Acid (20 drops)

-

Distilled Water (20 mL)

-

5% Sodium Bicarbonate Solution (20 mL)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether (for extraction, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 8.0 g of L-menthol.

-

Slowly add approximately 4 mL of glacial acetic acid dropwise until the L-menthol is completely dissolved.

-

Add an additional 3 mL of glacial acetic acid to the mixture.

-

Carefully add 20 drops of concentrated sulfuric acid to the flask.

-

Assemble a reflux apparatus and heat the mixture in a warm water bath with stirring for 90 minutes. The reaction progress can be monitored by thin-layer chromatography.[1][5]

-

After 90 minutes, remove the flask from the heat and allow it to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Add 20 mL of distilled water and 20 mL of 5% sodium bicarbonate solution to the separatory funnel. Shake the funnel, periodically venting, until the evolution of gas ceases.[1][5]

-

Allow the layers to separate. The upper organic layer contains the this compound.

-

Separate the organic layer and wash it with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The resulting liquid is crude this compound, which can be further purified by distillation.

Esterification with Acetic Anhydride

Using acetic anhydride as the acetylating agent generally leads to a faster reaction and higher yields compared to acetic acid.[10] The reaction is also catalyzed by a strong acid.

Reaction:

L-Menthol + Acetic Anhydride → this compound + Acetic Acid

This protocol is based on a reported synthesis.[1][5][11]

Materials:

-

L-Menthol (8.0 g)

-

Acetic Anhydride (9 mL)

-

Concentrated Sulfuric Acid (20 drops)

-

Distilled Water (20 mL)

-

5% Sodium Bicarbonate Solution (20 mL)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether (solvent)

Equipment:

-

Same as for Fischer Esterification.

Procedure:

-

In a round-bottom flask, combine 8.0 g of L-menthol and 9 mL of acetic anhydride.

-

Carefully add 20 drops of concentrated sulfuric acid.

-

The reaction can be run in a solvent like diethyl ether at a temperature of 60°C.[11]

-

Assemble a reflux apparatus and heat the mixture in a warm water bath with stirring for 90 minutes.[1][5] A study found that a reaction time of 90 minutes at 60°C in diethyl ether gave the highest yield.[11]

-

Follow steps 6-12 from the Fischer Esterification protocol for workup and purification.

Esterification with Acetyl Chloride

Acetyl chloride is the most reactive of the common acetylating agents for this synthesis.[1][5][6] The reaction is rapid and exothermic, producing hydrogen chloride gas as a byproduct. Often, a base such as pyridine (B92270) or triethylamine (B128534) is used to neutralize the HCl.[12]

Reaction:

L-Menthol + Acetyl Chloride → this compound + HCl

This protocol is a general representation of the reaction.[12]

Materials:

-

L-Menthol

-

Acetyl Chloride

-

An organic base (e.g., pyridine or triethylamine)

-

An unreactive solvent (e.g., diethyl ether or THF)

-

Saturated Sodium Bicarbonate Solution

-

Water

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve L-menthol in an unreactive solvent in a round-bottom flask equipped with a dropping funnel and stir bar.

-

Add an excess of an organic base to the solution.

-

Cool the flask in an ice bath.

-

Slowly add acetyl chloride dropwise from the dropping funnel while stirring.

-

After the addition is complete, allow the reaction to proceed, monitoring by TLC.

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until neutral.[12]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.[12]

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are commonly employed as biocatalysts for the esterification or transesterification of L-menthol.[13][14] Candida rugosa lipase (B570770) (CRL) is a frequently used enzyme for this transformation.[13][15]

Enzymatic Esterification

In this method, a lipase catalyzes the direct esterification of L-menthol with an acid.

This is a representative protocol based on published research.[13][16]

Materials:

-

L-Menthol

-

Oleic Acid (as an example acyl donor)

-

Candida rugosa lipase

-

Water

Equipment:

-

Reaction vessel with stirring capability

-

Incubator or temperature-controlled shaker

Procedure:

-

Create a reaction mixture with a specific molar ratio of L-menthol to fatty acid (e.g., 1:3).[13][16]

-

Add a defined amount of water (e.g., 30% by weight).[13][16]

-

Add the Candida rugosa lipase (e.g., 700 units per gram of reaction mixture).[13][16]

-

Incubate the mixture at a controlled temperature (e.g., 30°C) with constant stirring.[13][16]

-

The reaction can be monitored over time (e.g., 24 hours) to determine the extent of esterification.[13][16]

-

Product isolation typically involves separation of the enzyme and purification of the ester.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for this compound.

Table 1: Comparison of Chemical Synthesis Methods

| Acetylating Agent | Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Glacial Acetic Acid | H₂SO₄ | 90 | Warm Water Bath | - | - | [1][5] |

| Acetic Anhydride | H₂SO₄ | 90 | Warm Water Bath | - | 94.67 | [1][5] |

| Acetic Anhydride | H₂SO₄ | 90 | 60 | 88.43 | - | [11] |

| Acetyl Chloride | - | - | - | - | 95.61 | [1][5] |

| Acetic Acid | Nd₂O₃ to SO₄²⁻/ Fe₂O₃-TiO₂ | - | - | 98.30 | - | [1][5] |

Table 2: Enzymatic Synthesis of Menthyl Esters

| Acyl Donor | Enzyme | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Vinyl Acetate | Candida cylindracea lipase | - | 49 | 93 (optical purity) | [1][5] |

| Oleic Acid | Candida rugosa lipase | 24 | 96 | - | [13][16] |

| Linoleic Acid | Candida rugosa lipase | 24 | 88 | - | [13][16] |

| α-Linolenic Acid | Candida rugosa lipase | 24 | 95 | - | [13][16] |

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the Fischer esterification of L-menthol with acetic acid.

Caption: Fischer Esterification Mechanism of this compound Synthesis.

General Experimental Workflow

This diagram outlines the general workflow for the chemical synthesis and purification of this compound.

Caption: General Workflow for this compound Synthesis and Purification.

Conclusion

The synthesis of this compound from L-menthol can be effectively achieved through several methods, with the choice of acetylating agent significantly impacting reaction conditions and outcomes. While acetyl chloride offers the highest reactivity, Fischer esterification with acetic acid or the use of acetic anhydride provides a balance of reactivity and handling safety. Enzymatic synthesis presents a highly selective and environmentally friendly alternative, particularly valuable for applications requiring high optical purity. The protocols and data presented in this guide offer a solid foundation for the successful laboratory preparation and process optimization of this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Menthyl Acetate [manekancor.com]

- 3. Menthyl acetate - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 2623-23-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]

- 11. researchgate.net [researchgate.net]

- 12. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6706500B2 - Process for the preparation of L-menthol - Google Patents [patents.google.com]

- 16. [PDF] Enzymatic synthesis of l-menthyl esters in organic solvent-free system | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to L-Menthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Menthyl acetate (B1210297), a significant compound in various scientific and industrial fields. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to research and development.

Chemical Identification

L-Menthyl acetate is the ester formed from L-menthol and acetic acid. It is a naturally occurring monoterpene found in peppermint and other mint oils, contributing to their characteristic aroma and flavor.[1][2]

-

IUPAC Name: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[3][4]

-

Systematic IUPAC Name: (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate[1]

-

Synonyms: (1R)-(-)-Menthyl acetate, (-)-Menthyl acetate, L-p-Menth-3-yl acetate[3][6]

Physicochemical Properties

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂O₂ | [5][6][8] |

| Molecular Weight | 198.30 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [6][8] |

| Odor | Minty, refreshing, cool, fruity | [5][6][9] |

| Melting Point | -84.5 °C | [10] |

| Boiling Point | 229-230 °C | [1][5][9] |

| Density | 0.92 g/mL at 25 °C | [1][9] |

| Refractive Index (n20/D) | 1.4410 – 1.4490 | [6][8][9] |

| Optical Rotation ([α]25/D) | -83° to -70° | [6] |

| Flash Point | 77 - 98.5 °C | [1][10] |

| Solubility | Soluble in ethanol; slightly soluble in chloroform (B151607) and methanol; low solubility in water (21 - 25.4 mg/L at 20 °C) | [5][8][11] |

Table 2: Safety and Toxicity Data

| Parameter | Value | Reference |

| LD50 (Oral, Rat) | > 5,000 mg/kg | [10] |

| LD50 (Dermal, Rabbit) | > 5,000 mg/kg | [10] |

| Skin Irritation | Non-irritant | [11] |

| Eye Irritation | Non-irritant | [11] |

| Hazards | Combustible liquid. Toxic to aquatic life with long-lasting effects. | [10][12][13] |

Experimental Protocols: Synthesis of this compound

This compound is synthesized via the esterification of L-menthol. The choice of acetylating agent can influence the reaction's effectiveness.[14][15] Below are protocols for synthesis using acetic anhydride (B1165640) and acetyl chloride, which are generally more effective than using acetic acid directly.[14]

3.1. Synthesis using Acetic Anhydride

This method offers a good yield and is a common laboratory procedure.[14][16]

-

Materials:

-

L-Menthol (8 g)

-

Acetic anhydride (9 mL)

-

Concentrated sulfuric acid (H₂SO₄) (20 drops, as catalyst)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

Diethyl ether (as solvent, optional)[16]

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

-

-

Procedure:

-

Place 8 grams of L-menthol into a round-bottom flask.

-

Add 9 mL of acetic anhydride to the flask.

-

Carefully add 20 drops of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux and heat the mixture in a warm water bath (around 60°C) for 90 minutes with continuous stirring.[14][16] The reaction progress can be monitored using thin-layer chromatography (TLC).[14]

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Add 20 mL of distilled water and 20 mL of 5% sodium bicarbonate solution to neutralize the excess acid. Shake the funnel, periodically venting to release any generated CO₂ gas, until effervescence ceases.[14]

-

Allow the layers to separate. The organic layer contains the this compound.

-

Separate the organic layer and wash it multiple times with distilled water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The resulting liquid is crude this compound, which can be further purified by vacuum distillation.

-

3.2. Synthesis using Acetyl Chloride

This method is highly effective due to the high reactivity of acetyl chloride but requires careful handling due to the evolution of HCl gas.[14][17]

-

Materials:

-

L-Menthol (29.2 g)

-

Acetyl chloride (30 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Reaction flask with a dropping funnel (optional, can be mixed directly)[17]

-

Reflux condenser with a gas trap (e.g., a wash bottle with NaOH solution)

-

Cold water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

-

Procedure:

-

In a reaction flask, dissolve 29.2 g of L-menthol in 30 mL of acetyl chloride. The reaction may not start immediately.[17]

-

Use a cold water bath to manage the temperature as the reaction begins to evolve HCl gas and foam.[17]

-

Stir the mixture for approximately 80 minutes, or until the foaming and gas evolution significantly slows down.[17]

-

To drive the reaction to completion, apply a vacuum (e.g., from a water aspirator) and pass the evolved gases through a sodium hydroxide (B78521) trap to neutralize the remaining HCl and any unreacted acetyl chloride.[17]

-

Once gas evolution ceases, transfer the crude product to a separatory funnel.

-

Carefully add 60 mL of water. Two layers will form.[17]

-

Separate the ester layer (top layer) and wash it with 30 mL of saturated sodium bicarbonate solution, followed by several washes with 30 mL portions of water until the pH is neutral.[17]

-

Dry the crude ester over anhydrous magnesium sulfate for an extended period (e.g., 2 days).[17]

-

Filter to remove the drying agent. The product can be purified by vacuum distillation (boiling point at 18 mmHg is approximately 91-92°C).[17]

-

Applications in Research and Drug Development

This compound has several applications in the pharmaceutical and research sectors:

-

Pharmaceutical Formulations: It is used in topical pain relief balms and ointments for its cooling and anti-inflammatory properties. It also serves as a flavoring agent in products like cough syrups.[5]

-

Drug Delivery: this compound has been shown to be effective as a skin permeation enhancer, which is a valuable property for the development of transdermal drug delivery systems.[18]

-

Chiral Auxiliary in Synthesis: The L-menthyl group is a bulky and chiral moiety, making this compound and related menthyl esters useful as chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds.[4][19] This is critical in the synthesis of active pharmaceutical ingredients (APIs) where specific stereoisomers are required for therapeutic activity.[20]

-

Flavor and Fragrance Industry: It is widely used for its minty aroma and flavor in food, beverages, and personal care products.[6][8]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of this compound and its application as a chiral auxiliary.

References

- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]

- 2. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]

- 3. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | High Purity | For Research (RUO) [benchchem.com]

- 5. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pschemicals.com [pschemicals.com]

- 8. sbblgroup.com [sbblgroup.com]

- 9. This compound | 16409-45-3 [chemicalbook.com]

- 10. download.basf.com [download.basf.com]

- 11. download.basf.com [download.basf.com]

- 12. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

L-Menthyl Acetate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Menthyl acetate (B1210297), a naturally occurring monoterpene ester, is a significant contributor to the characteristic aroma and flavor of peppermint and other mint species. This technical guide provides an in-depth exploration of the natural sources, occurrence, and analytical methodologies for L-Menthyl acetate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details experimental protocols for extraction and analysis, and illustrates the biosynthetic pathway of this important natural compound.

Natural Sources and Occurrence of this compound

This compound is predominantly found in the essential oils of various species of the Mentha genus (family Lamiaceae). The primary natural source of this compound is peppermint (Mentha piperita), a hybrid of watermint (Mentha aquatica) and spearmint (Mentha spicata).[1][2] It is the acetate ester of L-menthol and plays a crucial role in the sensory profile of mint-derived products.[3][4]

The concentration of this compound in peppermint oil can vary significantly based on several factors, including the geographical origin of the plant, climatic conditions, harvest time, and the specific cultivar.[1][5] Other mint species, such as corn mint (Mentha arvensis), also contain this compound, typically at concentrations of 2-3% of the volatile oil.[6][7] The naturally occurring isomer is the levorotatory form, this compound or (-)-Menthyl acetate.[8]

Quantitative Data on this compound Occurrence

The following table summarizes the reported concentrations of this compound in the essential oils of various Mentha species from different geographical locations. This data highlights the variability of its natural occurrence.

| Plant Species | Geographical Origin | Concentration of this compound (% of Essential Oil) | Reference |

| Mentha piperita | General | 3-5% | [3][4] |

| Mentha piperita | General | 2-8% | [8] |

| Mentha piperita | General | 3-10% | [9] |

| Mentha piperita | General | 0-20% | [1] |

| Mentha piperita | Ukraine | 9.2% | [5] |

| Mentha piperita | Russia | 0.3% | [5] |

| Mentha piperita | Eastern Slovakia | 3.5-4.5% | [1] |

| Mentha piperita | Morocco | 3.34% | |

| Mentha arvensis | General | 2-3% | [6] |

| Mentha arvensis | General | 4.3% | [10] |

Biosynthesis of this compound

The biosynthesis of this compound in Mentha species is a subject of ongoing research. The final step in its formation involves the enzymatic esterification of L-menthol. This reaction is catalyzed by a specific acetyl-CoA dependent transacetylase enzyme found in the leaves of peppermint.[8]

Enzymatic Acetylation of L-Menthol

Research has shown that a soluble enzyme preparation from Mentha piperita leaves catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of (-)-menthol, forming (-)-menthyl acetate.[8] This key enzymatic step is crucial for the production of this compound in the plant.

Experimental Protocols

Extraction of Essential Oil from Mentha piperita (Hydrodistillation)

This protocol describes a standard laboratory procedure for the extraction of essential oil from peppermint leaves using hydrodistillation.

Materials:

-

Fresh or dried peppermint leaves (Mentha piperita)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Weigh approximately 100 g of dried and crushed peppermint leaves and place them into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger-type apparatus with the flask, condenser, and collection tube.

-

Heat the mixture using the heating mantle to initiate boiling.

-

Continue the hydrodistillation for 3 hours, collecting the condensed essential oil and water in the collection tube.

-

After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

-

Carefully collect the separated essential oil from the collection tube using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of this compound in peppermint essential oil using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

-

Autosampler

Reagents:

-

Helium (carrier gas)

-

This compound standard (for calibration)

-

Dichloromethane (B109758) or hexane (B92381) (solvent)

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/minute to 240°C

-

Hold at 240°C for 5 minutes

-

-

Carrier Gas Flow Rate: 1.0 mL/minute (constant flow)

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the extracted peppermint essential oil in dichloromethane.

-

Calibration: Prepare a series of standard solutions of this compound in dichloromethane at known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Analysis: Inject the standard solutions and the prepared sample solution into the GC-MS system.

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the essential oil sample using the calibration curve.

-

Conclusion

This compound is a key volatile compound responsible for the characteristic aroma of peppermint and other mint species. Its natural occurrence is influenced by a variety of factors, leading to a wide range of concentrations in essential oils. The biosynthesis of this compound is finalized by the enzymatic acetylation of L-menthol. Standardized protocols for hydrodistillation and GC-MS analysis are essential for the accurate extraction and quantification of this compound. This technical guide provides a foundational resource for professionals engaged in the research and development of products derived from natural mint sources.

References

- 1. US5582694A - Hydrodistillation process for essential mint oils - Google Patents [patents.google.com]

- 2. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of Peppermint Essential Oils and Lipophilic Compounds: Assessment of Process Kinetics and Environmental Impacts with Multiple Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peppermint leaves hydrodistillation by-products: bioactive properties and incorporation into ice cream formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ve.scielo.org [ve.scielo.org]

- 8. Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of L-Menthyl Acetate in Mint Plants: A Technical Guide

Abstract

L-Menthyl acetate (B1210297) is a significant natural monoterpene ester that contributes to the characteristic fragrance and flavor profile of peppermint (Mentha x piperita) and other mint species.[1][2] It is the acetate ester of L-menthol and a key component of mint essential oil, valued in the flavor, fragrance, pharmaceutical, and cosmetic industries.[1][3] This technical guide provides an in-depth exploration of the biosynthetic pathway of L-menthyl acetate, beginning from primary metabolism through the intricate steps of monoterpene synthesis, culminating in the final acetylation reaction. The document details the enzymatic steps, subcellular organization, and key regulatory points. Furthermore, it summarizes quantitative data for crucial enzymes and outlines comprehensive experimental protocols for the analysis of this pathway.

Introduction to this compound Biosynthesis

The production of this compound in mint plants is a complex, multi-step enzymatic process localized within specialized secretory structures known as peltate glandular trichomes, found on the surfaces of the leaves.[4][5] The entire pathway, from the universal C5 isoprenoid precursors to the final C10 monoterpene ester, involves at least nine distinct enzymatic reactions.[4][6] This process is a branch of the broader terpenoid metabolic network, which is responsible for one of the largest and most diverse classes of natural products. The regulation of this pathway is tightly controlled, primarily at the level of gene expression, ensuring the production of the specific chemical profile, or "chemotype," characteristic of peppermint.[4]

The pathway can be conceptually divided into two major phases:

-

The formation of the (-)-Menthol backbone: A sequence of eight enzymatic steps that convert the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), into the alcohol (-)-menthol.[4][6]

-

The final esterification step: The acetylation of (-)-menthol to produce this compound, catalyzed by a specific acetyltransferase.[7][8]

The Core Biosynthetic Pathway

The journey from primary metabolism to this compound begins in the plastids of the secretory cells of the glandular trichomes, where the methylerythritol phosphate (B84403) (MEP) pathway supplies the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6][9]

Step 1: Geranyl Diphosphate (GPP) Synthesis The pathway initiates with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) .[6][10] In mint, GPPS is a heterodimeric enzyme located in the leucoplasts of secretory cells.[10][11]

Step 2-8: Conversion of GPP to (-)-Menthol The conversion of GPP to (-)-menthol is a well-elucidated cascade involving cyclization, hydroxylation, and a series of redox reactions that establish the three chiral centers of the menthol (B31143) molecule.[4]

-

GPP → (-)-Limonene (B1674923): The first committed step in menthol biosynthesis is the cyclization of GPP, catalyzed by (-)-Limonene Synthase (LS) , to form the parent olefin (-)-limonene.[5][12]

-

(-)-Limonene → (-)-trans-Isopiperitenol: The pathway continues in the endoplasmic reticulum, where (-)-limonene undergoes stereospecific hydroxylation at the C3 position by (-)-Limonene-3-hydroxylase (L3H) , a cytochrome P450 monooxygenase.[5][6]

-

(-)-trans-Isopiperitenol → (-)-Isopiperitenone: This is followed by the NAD+-dependent oxidation of the hydroxyl group, catalyzed by (-)-trans-Isopiperitenol Dehydrogenase (IPD) .[10]

-

(-)-Isopiperitenone → (+)-cis-Isopulegone: The double bond is then reduced by Isopiperitenone Reductase (IPR) in an NADPH-dependent manner.[12]

-

(+)-cis-Isopulegone → (+)-Pulegone: An isomerization reaction, catalyzed by (+)-cis-Isopulegone Isomerase (IPGI) , repositions the double bond to form (+)-pulegone.[6]

-

(+)-Pulegone → (-)-Menthone (B42992): (+)-Pulegone represents a key branch point. To proceed towards menthol, it is reduced by (+)-Pulegone Reductase (PR) , an NADPH-dependent enzyme that produces (-)-menthone.[10][12]

-

(-)-Menthone → (-)-Menthol: In the final step of menthol formation, the keto group of (-)-menthone is reduced by (-)-Menthone Reductase (MMR) to yield the final alcohol, (-)-menthol.[6][12]

Step 9: Acetylation of (-)-Menthol to this compound The terminal step in the pathway is the esterification of the (-)-menthol hydroxyl group with an acetyl group. This reaction is catalyzed by Acetyl-CoA: (-)-Menthol Acetyltransferase (MAT) , a soluble enzyme that utilizes acetyl-coenzyme A as the acetyl donor.[7][8] This reaction converts the potent, sharp-scented menthol into the milder, fruity, and herbaceous-scented this compound.[1]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the enzymatic conversion of Geranyl Diphosphate to this compound.

References

- 1. Menthyl Acetate [manekancor.com]

- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]

- 3. upubscience.com [upubscience.com]

- 4. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 7. Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of Monoterpenes: Acetylation of (—)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heteromeric geranyl diphosphate synthase from mint: construction of a functional fusion protein and inhibition by bisphosphonate substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of Menthyl Acetate and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl acetate (B1210297), a monoterpene ester, is a significant contributor to the characteristic aroma and flavor of peppermint and other mint species.[1][2] Its molecular structure contains three chiral centers, giving rise to eight possible stereoisomers. The spatial arrangement of the methyl, isopropyl, and acetate groups profoundly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the stereoisomers of menthyl acetate, detailing their properties, synthesis, separation, and potential biological relevance. The content is structured to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of key processes.

Introduction to Menthyl Acetate Stereoisomers

Menthyl acetate is the acetate ester of menthol (B31143). Due to the three chiral centers on the cyclohexane (B81311) ring, menthol exists as four pairs of enantiomers: menthol, isomenthol, neomenthol, and neoisomenthol. Esterification of these menthol isomers with acetic acid yields the corresponding menthyl acetate stereoisomers.

The most naturally abundant and commercially significant isomer is (-)-menthyl acetate, also known as l-menthyl acetate, which is derived from (-)-menthol.[3] This isomer is prized for its characteristic cooling sensation and pleasant minty aroma.[4] Synthetic menthyl acetate is often produced as a racemic mixture of Dthis compound.[5] The different stereoisomers exhibit distinct sensory properties and are expected to have varied biological activities, largely related to their hydrolysis back to the corresponding menthol isomers.

Physicochemical Properties of Menthyl Acetate Stereoisomers

The spatial orientation of the functional groups in each stereoisomer leads to differences in their physical and chemical properties. A summary of available quantitative data is presented below.

| Property | (-)-Menthyl Acetate | (+)-Menthyl Acetate | (±)-Menthyl Acetate | (+)-Neomenthyl Acetate | Isomenthyl Acetate | Neoisomenthyl Acetate |

| Molecular Formula | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ |

| Molecular Weight ( g/mol ) | 198.30 | 198.30 | 198.30 | 198.30 | 198.30 | 198.30 |

| Boiling Point (°C) | 229-230 | Not specified | 227 | 229-230 (est.) | Not specified | Not specified |

| Density (g/mL at 25°C) | 0.92 | Not specified | 0.919-0.924 | 0.912 (est.) | Not specified | Not specified |

| Refractive Index (n²⁰/D) | 1.447 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Specific Optical Rotation ([α]²⁰/D) | -81° (in C₆H₆) | Not specified | Optically inactive | Not specified | Not specified | Not specified |

| Flash Point (°C) | 77 | Not specified | Not specified | 92.2 (est.) | Not specified | Not specified |

| CAS Number | 2623-23-6 | 89-48-5 | 29066-34-0 | 2552-91-2 | 20777-45-1 | 20777-36-0 |

Experimental Protocols

Synthesis of Menthyl Acetate Stereoisomers

The primary method for synthesizing menthyl acetate stereoisomers is through the esterification of the corresponding menthol stereoisomer with an acetylating agent.

Protocol: Esterification of (-)-Menthol with Acetyl Chloride

This protocol describes the synthesis of (-)-menthyl acetate. The same principle can be applied to other menthol stereoisomers.

-

Materials:

-

(-)-Menthol

-

Acetyl chloride

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Cold water bath

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve (-)-menthol in acetyl chloride. The reaction can be initiated by careful mixing.

-

Use a cold water bath to control the temperature as the reaction may be exothermic, leading to the evolution of HCl gas.[6]

-

After the initial reaction subsides, the mixture can be gently refluxed to ensure complete conversion.

-

Once the reaction is complete, carefully add water to the mixture. This will cause the formation of two layers.

-